2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

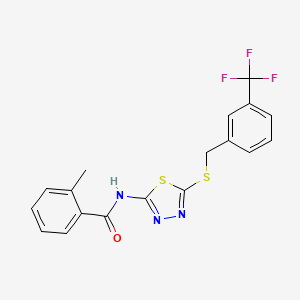

The compound 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to the 1,3,4-thiadiazole class of heterocyclic molecules, which are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Structurally, it consists of:

- A 1,3,4-thiadiazole core substituted at the 5-position with a (3-(trifluoromethyl)benzyl)thio group.

- A 2-methylbenzamide moiety attached to the 2-position of the thiadiazole ring.

Properties

IUPAC Name |

2-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-5-2-3-8-14(11)15(25)22-16-23-24-17(27-16)26-10-12-6-4-7-13(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIMSUABCLCCSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.

Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced via a nucleophilic substitution reaction using 3-(trifluoromethyl)benzyl chloride.

Coupling with Benzamide: The final step involves coupling the thiadiazole intermediate with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid or sulfuric acid.

Major Products

Oxidation: Oxidized sulfur derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of the trifluoromethyl group which enhances biological activity.

Agrochemicals: The compound can be used in the development of pesticides and herbicides.

Materials Science: It is investigated for its potential use in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the thiadiazole ring can interact with various enzymes and receptors. The benzamide moiety can form hydrogen bonds with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

Key structural analogs and their substituent effects are summarized below:

Key Observations :

- Replacement of benzamide with acetamide (as in ) or sulfanyl-acetamide (as in ) alters steric bulk and hydrogen-bonding capacity, impacting target selectivity.

Anticancer Activity

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () demonstrated potent activity against breast (MDA), prostate (PC3), and glioblastoma (U87) cancer cell lines, with IC₅₀ values in the micromolar range. The trifluoromethylphenyl group contributed to enhanced cytotoxicity compared to non-halogenated analogs .

- Benzimidazole-thiadiazole hybrids () with chlorophenyl or nitro groups exhibited varied activity, suggesting electron-withdrawing substituents improve DNA intercalation or kinase inhibition .

Enzyme Inhibition

- Nitazoxanide analogs () with fluorinated benzamide groups showed inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via amide anion formation.

- Oxadiazole-thiadiazole hybrids () with methoxy or chloro substituents displayed nematocidal activity, highlighting the role of heterocyclic appendages in target specificity .

Lipophilicity and Solubility

- The trifluoromethyl group increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility. This contrasts with methoxy or hydroxyl substituents, which improve solubility but reduce metabolic stability .

Biological Activity

The compound 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a thiadiazole ring , a trifluoromethyl group , and an aromatic amide moiety , which are essential for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound under investigation has shown promising results in various in vitro assays against cancer cell lines, particularly MCF-7 (breast cancer) and HepG2 (liver cancer).

- Cytotoxicity Assays : The cytotoxic effects were assessed using the MTT assay. The compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : Studies indicate that the compound induces apoptotic cell death in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Inhibition of Metabolic Pathways : The thiadiazole ring structure allows for interaction with various metabolic pathways. Notably, molecular docking studies suggest strong binding affinity to dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.

In Vitro Studies

A study conducted on MCF-7 and HepG2 cells demonstrated that the compound significantly reduced cell viability compared to control groups. The results suggested a dose-dependent response, indicating that higher concentrations yield greater cytotoxic effects.

In Vivo Studies

In vivo studies using tumor-bearing mice models showed that administration of the compound led to reduced tumor size and weight. This suggests potential for further development as an anticancer agent.

Q & A

Q. What are the optimized synthetic routes for 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., POCl₃) .

- Step 2: Introduction of the trifluoromethylbenzylthio group via nucleophilic substitution, requiring anhydrous solvents (e.g., acetone) and bases like K₂CO₃ to activate the thiol .

- Step 3: Amide coupling using benzoyl chloride derivatives in the presence of pyridine or triethylamine to neutralize HCl byproducts . Key optimization parameters :

- Temperature : Controlled reflux (e.g., 90°C for cyclization ).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution steps .

- Purification : Chromatography or recrystallization (ethanol/water mixtures) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., trifluoromethyl resonance at ~110 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines for this compound?

Contradictions often arise from cell line-specific mechanisms. Methodological strategies include:

- Dose-response profiling : Conduct MTT assays across a wide concentration range (e.g., 0.1–100 µM) to identify IC₅₀ variability .

- Mechanistic validation : Use caspase-3/9 activation assays (e.g., fluorometric kits) to confirm apoptosis induction in sensitive cell lines (e.g., MCF7 vs. PC3) .

- Statistical analysis : Apply ANOVA to assess significance of differences in cytotoxicity, accounting for cell line genetic backgrounds .

Q. What computational methods are employed to elucidate the binding mechanisms of this compound with biological targets?

- Molecular docking : Software like AutoDock Vina predicts binding poses in target proteins (e.g., caspase-3). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .

- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) of ligand-protein complexes .

- Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with Thr62 or hydrophobic contacts with Trp214 in caspase-3) .

Q. How does crystallographic analysis using SHELX software contribute to understanding the compound's molecular conformation?

- Data collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.5418 Å) resolves bond lengths/angles (e.g., C–S bond: ~1.78 Å in thiadiazole) .

- Refinement with SHELXL : Iterative least-squares refinement reduces R-factor (<0.05) and validates hydrogen bonding (e.g., N–H⋯N interactions stabilizing the amide group) .

- Twinned data handling : SHELXD resolves pseudo-merohedral twinning via twin law matrices, critical for accurate electron density maps .

Q. What strategies are used to establish structure-activity relationships (SAR) for modifying substituents on the thiadiazole core?

- Substituent variation : Synthesize derivatives with halogens (Cl, F), methoxy, or alkyl groups at the benzyl or benzamide positions .

- Biological testing : Screen derivatives in cytotoxicity assays (e.g., IC₅₀ against MCF7) and compare with parent compound .

- Electrostatic analysis : Hammett constants (σ) or Hansch parameters quantify electron-withdrawing/donating effects of substituents on activity .

- 3D-QSAR modeling : CoMFA/CoMSIA correlates steric/electrostatic fields with bioactivity, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.